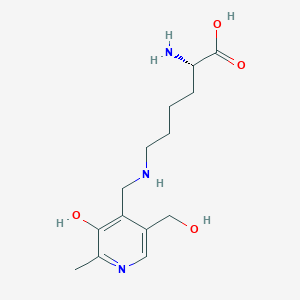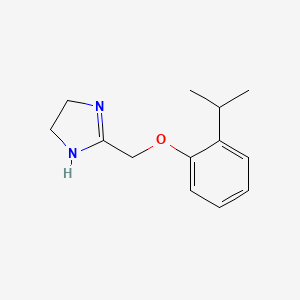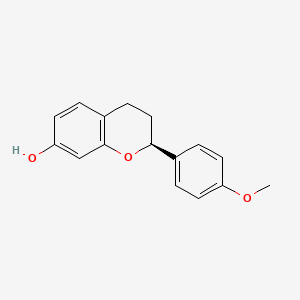
Broussin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Broussin is not a well-known compound. The closest match found is Boursin, which is a soft creamy cheese available in a variety of flavors . It was first created in 1957 by François Boursin, a cheese maker from Normandy . The cheese is similar in texture and flavor to cream cheese .
Synthesis Analysis
There seems to be a confusion with the term “Broussin”. The closest match found is a compound named Broussonetine W . The first total synthesis of Broussonetine W, a naturally-occurring pyrrolidine iminosugar isolated from the traditional Chinese medical plant Broussonetia kazinoki SIEB (Moraceae), has been completed .Molecular Structure Analysis
The molecular structure of Broussin is not well-documented. The closest match found is a compound named Broussin listed in the ChEBI database . It is a hydroxyflavan that is (2S)-flavan substituted by a hydroxy group at position 7 and a methoxy group at position 4’ .Physical And Chemical Properties Analysis
The physical and chemical properties of Broussin are not well-documented. The closest match found is a compound named Broussin listed in the ChEBI database . It is a hydroxyflavan that is (2S)-flavan substituted by a hydroxy group at position 7 and a methoxy group at position 4’ .Aplicaciones Científicas De Investigación
Impact on Neural Stem Cell Biology
Broussin, particularly in the form of BrdU (5-Bromo-2′-deoxyuridine), has significant effects in the realm of neural stem cell biology. It is often used in the analysis and fate-mapping of dividing cells in this field. However, BrdU has been found to inhibit the expansion of neural progenitors, affect the cell cycle, increase cell death, and influence cell adherence and differentiation in neurosphere cultures derived from the adult rat brain. This suggests that BrdU can have complex and sometimes detrimental effects on the biology of neural stem cells (Lehner et al., 2011).
Antinociceptive Effects
Thymus broussonetii, a variant of Broussin, has been shown to possess antinociceptive effects. Used traditionally in Morocco for treating various diseases, its aqueous and butanolic extracts have been demonstrated to exert antinociceptive activity in both chemical and thermal models in rats and mice. This discovery justifies the traditional use of Thymus broussonetii in pain relief and highlights its potential in scientific research for developing new analgesics (Elhabazi et al., 2006).
Genetic Research and Biodiversity
In genetic research, particularly concerning Broussonetia papyrifera (a species related to Broussin), microsatellite markers have been developed to trace human-mediated dispersal. These markers are useful in assessing genetic diversity and have implications in studies of plant migration and biodiversity (Peñailillo et al., 2017).
Biomedical Resource Discovery
In clinical and translational research, the Biomedical Resource Ontology (BRO) has been developed to facilitate the discovery of biomedical resources. This tool aids researchers in locating and querying diverse resources, thereby enhancing the efficiency of scientific investigations and potentially leading to breakthroughs in human health (Tenenbaum et al., 2011).
Pharmacological Studies
Broussonetia papyrifera exhibits significant pharmacological properties, including anticancer activities. Broussochalcone A, isolated from Broussonetia papyrifera, has been studied for its inhibitory effects on human tumor cells and its potential as an anticancer agent (Park et al., 2018).
Mecanismo De Acción
Propiedades
Número CAS |
76045-50-6 |
|---|---|
Nombre del producto |
Broussin |
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
(2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1 |
Clave InChI |
JTPMXGZHRQYFTB-HNNXBMFYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O |
SMILES |
COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O |
SMILES canónico |
COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




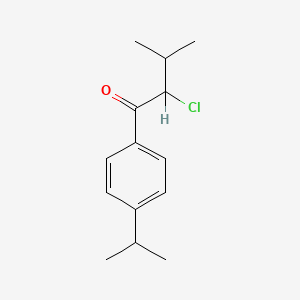
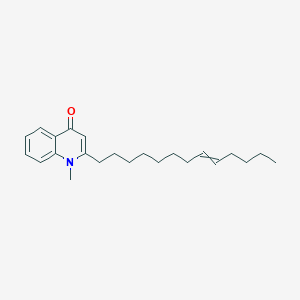
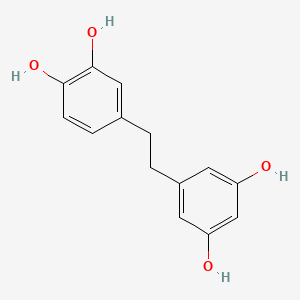
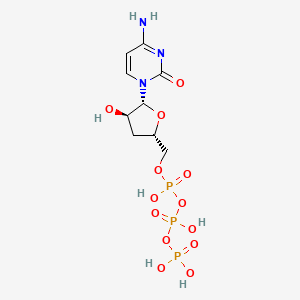
![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)
![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)


